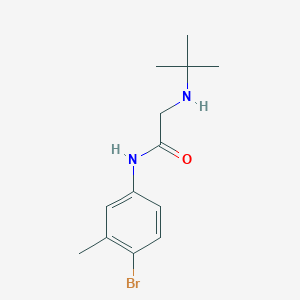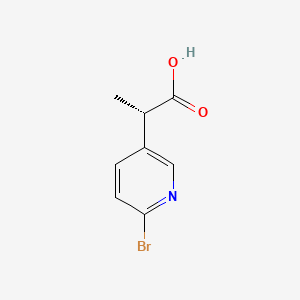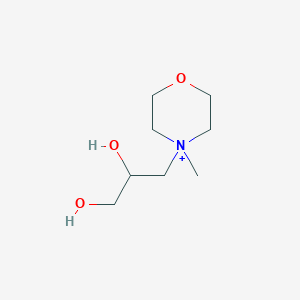
4-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)benzamide: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, characterized by the presence of a bromine atom at the fourth position of the benzene ring and a methoxyethylamino group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)benzamide typically involves the following steps:
-
Bromination: : The starting material, benzamide, undergoes bromination to introduce a bromine atom at the para position of the benzene ring. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Amidation: : The brominated benzamide is then reacted with 2-(2-methoxyethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-n-(2-methoxyethyl)benzamide: Similar structure but lacks the amino group.
4-Bromo-n-(2-oxoethyl)benzamide: Similar structure but lacks the methoxyethyl group.
4-Bromo-n-(2-((2-hydroxyethyl)amino)-2-oxoethyl)benzamide: Similar structure but has a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
4-Bromo-n-(2-((2-methoxyethyl)amino)-2-oxoethyl)benzamide is unique due to the presence of both the methoxyethyl and amino groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15BrN2O3 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
4-bromo-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C12H15BrN2O3/c1-18-7-6-14-11(16)8-15-12(17)9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
KEIGOMGESBMHGQ-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)CNC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14916736.png)




![1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14916764.png)
![tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate](/img/structure/B14916770.png)

![2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14916777.png)

![2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14916783.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B14916787.png)

